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Compound of Interest

Compound Name: 2,7-Dimethoxyacridin-9(10H)-one

Cat. No.: B568993 Get Quote

CAS Number: 120809-05-4

This technical guide provides a comprehensive overview of 2,7-Dimethoxyacridin-9(10H)-
one, a heterocyclic compound that serves as a crucial intermediate in the development of

potent kinase inhibitors. This document is intended for researchers, scientists, and

professionals in the field of drug development, offering detailed information on its synthesis,

physicochemical properties, and its role as a scaffold for biologically active molecules.

Physicochemical Properties
Property Value

CAS Number 120809-05-4[1]

Molecular Formula C₁₅H₁₃NO₃[1]

Molecular Weight 255.27 g/mol [1]

Alternate Name 2,7-Dimethoxy-9-acridinone[1]

Synthesis of 2,7-Dimethoxyacridin-9(10H)-one
The synthesis of the acridone core, such as that in 2,7-Dimethoxyacridin-9(10H)-one, is

commonly achieved through a two-step process involving an Ullmann condensation followed

by cyclization. A representative synthetic pathway is detailed below.
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Experimental Protocol: Synthesis via Ullmann
Condensation and Cyclization
This protocol is adapted from the synthesis of structurally similar acridone derivatives.

Step 1: Ullmann Condensation to form N-(4-methoxyphenyl)-5-methoxy-anthranilic acid

A mixture of 2-chloro-5-methoxybenzoic acid, 4-methoxyaniline, anhydrous potassium

carbonate, and a catalytic amount of copper (II) oxide is prepared in a round-bottomed flask.

The mixture is refluxed for 4-5 hours. The reaction progress can be monitored by thin-layer

chromatography.

After completion, the excess aniline is removed by steam distillation.

The remaining aqueous solution containing the potassium salt of the N-phenylanthranilic

acid is treated with activated charcoal and filtered while hot.

The filtrate is then acidified with a dilute solution of hydrochloric acid to precipitate the N-(4-

methoxyphenyl)-5-methoxy-anthranilic acid.

The precipitate is filtered, washed with water, and dried. Recrystallization from aqueous

ethanol can be performed for further purification.

Step 2: Cyclization to form 2,7-Dimethoxyacridin-9(10H)-one

The N-(4-methoxyphenyl)-5-methoxy-anthranilic acid obtained from Step 1 is mixed with a

dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid in a flask.

The mixture is heated on a steam bath for several hours. The formation of the yellow-colored

acridone indicates the progress of the reaction.

Upon completion, the reaction mixture is carefully poured into ice-cold water, leading to the

precipitation of the crude 2,7-Dimethoxyacridin-9(10H)-one.

The precipitate is filtered, washed with a dilute sodium carbonate solution to remove any

unreacted acid, and then with water until the washings are neutral.
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The crude product is dried and can be further purified by recrystallization from a suitable

solvent like acetic acid or by sublimation to yield the pure 2,7-Dimethoxyacridin-9(10H)-
one.

A variation of this synthesis can be performed using microwave irradiation in the presence of a

Lewis acid catalyst like zinc chloride, which has been shown to significantly reduce reaction

times.[2]

Synthesis Workflow Diagram

Step 1: Ullmann Condensation

Step 2: Cyclization

2-chloro-5-methoxybenzoic acid
Ullmann Condensation
(Cu₂O, K₂CO₃, Reflux)

4-methoxyaniline

N-(4-methoxyphenyl)-5-methoxy-
anthranilic acid

Cyclization
(Polyphosphoric Acid, Heat) 2,7-Dimethoxyacridin-9(10H)-one

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2,7-Dimethoxyacridin-9(10H)-one.

Spectroscopic Data
While detailed, experimentally verified spectroscopic data for 2,7-Dimethoxyacridin-9(10H)-
one is not readily available in the cited literature, the following table presents representative

data for the closely related compound, 2-Methoxy-9-acridone, for reference purposes.
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Spectroscopic Data for 2-Methoxy-9-
acridone

**IR (KBr, cm⁻¹) ** 1635 (>C=O), 3700-3720 (N-H)

¹H NMR (DMSO-d₆, δ ppm)
3.90 (s, 3H, -OCH₃), 7.27-8.39 (m, 7H, Ar-H),

11.65 (s, 1H, NH)

Mass (m/z) 275

Data is for 2-Methoxy-9-acridone and is

provided as a reference.[2]

Biological Activity as a Scaffold for Kinase
Inhibitors
2,7-Dimethoxyacridin-9(10H)-one is a key structural motif in the development of inhibitors for

several kinases, most notably Haspin and Dual-specificity tyrosine-regulated kinase 2

(DYRK2).[3][4] These kinases are implicated in various cellular processes, and their

dysregulation is linked to diseases such as cancer.

Derivatives of the 2,7-dimethoxyacridone scaffold have demonstrated potent inhibitory activity

against these kinases. The methoxy groups at the 2 and 7 positions have been shown to be

important for activity against DYRK2.[3]

Quantitative Data: Inhibitory Activity of Acridine Analogs
Compound Target Kinase IC₅₀ (nM) Selectivity

Acridine Analog 33 Haspin < 60 180-fold over DYRK2

Acridine Analog 41 DYRK2 < 400 5.4-fold over Haspin

Data from a structure-

activity relationship

study of acridine

analogs.[3][4]
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Experimental Protocol: In Vitro Kinase Inhibition
Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of acridone

derivatives against Haspin or DYRK2.

Reagents and Materials:

Purified recombinant Haspin or DYRK2 enzyme.

Substrate peptide (e.g., histone H3 for Haspin).

[γ-³²P]ATP or a suitable fluorescent ATP analog.

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-

mercaptoethanol).

Test compounds (acridone derivatives) dissolved in DMSO.

96-well plates.

Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid) for radioactive

assays, or a suitable detection system for non-radioactive assays.

Procedure:

Prepare serial dilutions of the test compounds in the kinase assay buffer.

In a 96-well plate, add the kinase, the substrate peptide, and the test compound solution.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Spot a portion of the reaction mixture onto phosphocellulose paper.
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Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition for each compound concentration relative to

a DMSO control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action
Derivatives of 2,7-Dimethoxyacridin-9(10H)-one exert their biological effects by inhibiting key

signaling pathways regulated by Haspin and DYRK2.

Haspin Kinase Pathway: Haspin is a serine/threonine kinase that plays a critical role in mitosis

by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential

for the proper alignment of chromosomes during metaphase. Inhibition of Haspin by acridone

derivatives disrupts this process, leading to mitotic arrest and potentially apoptosis in

proliferating cells, making it an attractive target in oncology.[3]

DYRK2 Signaling Pathway: DYRK2 is a multifaceted kinase involved in the regulation of cell

cycle progression, apoptosis, and proteostasis.[3][5] One of its key roles is in the cellular stress

response, where it promotes the stability and activity of the transcription factor HSF1 and

enhances the activity of the 26S proteasome.[5] By phosphorylating these targets, DYRK2

helps cancer cells manage proteotoxic stress. Inhibition of DYRK2 by acridone derivatives can

disrupt this protective mechanism, leading to an accumulation of misfolded proteins and

inducing apoptosis.[5]

DYRK2-Mediated Proteostasis Regulation and Inhibition
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Caption: Inhibition of DYRK2 by acridone derivatives disrupts proteostasis.

Conclusion
2,7-Dimethoxyacridin-9(10H)-one is a valuable chemical entity in medicinal chemistry,

primarily serving as a foundational structure for the synthesis of potent inhibitors of Haspin and

DYRK2 kinases. Its synthesis is achievable through established organic chemistry reactions.

The biological activity of its derivatives highlights the importance of the acridone scaffold in
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targeting key cellular signaling pathways involved in cell proliferation and survival. Further

investigation and modification of this core structure hold significant promise for the

development of novel therapeutic agents, particularly in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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